molecular formula C22H19FN4O2 B2975780 2-(4-fluorophenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 946244-71-9

2-(4-fluorophenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2975780
CAS No.: 946244-71-9
M. Wt: 390.418
InChI Key: ANIOZJSRAVNHMF-UHFFFAOYSA-N
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Description

This compound is a 1,3-oxazole derivative featuring:

  • A 4-fluorophenyl group at position 2 of the oxazole ring.
  • A carbonitrile substituent at position 3.
  • A piperazine ring at position 5, functionalized with a 3-methylbenzoyl group.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2/c1-15-3-2-4-17(13-15)21(28)26-9-11-27(12-10-26)22-19(14-24)25-20(29-22)16-5-7-18(23)8-6-16/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIOZJSRAVNHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the fluorophenyl group: This step may involve nucleophilic substitution reactions.

    Attachment of the piperazine ring: This is usually done through amide bond formation or similar coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This may involve the conversion of functional groups to their oxidized forms.

    Reduction: Reduction reactions can be used to modify the compound’s functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl and piperazine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific biological pathways.

    Industry: The compound’s properties may make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and piperazine ring may play key roles in binding to these targets, while the oxazole ring could influence the compound’s overall stability and reactivity. Specific pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Variations in the Benzoyl Substituent on Piperazine

The benzoyl group attached to the piperazine ring is a key site for structural modification. Comparisons include:

Compound Name Benzoyl Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Data
Target Compound 3-Methyl C₂₄H₂₁FN₄O₂* 416.45 logP = 4.10
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile 2-Fluoro C₂₁H₁₆F₂N₄O₂ 394.38 Higher polarity due to ortho-F
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile 4-Fluoro C₂₁H₁₆F₂N₄O₂ 394.38 Enhanced electronic effects from para-F
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-[2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile 3-Chloro C₂₄H₂₁ClFN₄O₂ 448.91 Increased steric bulk and lipophilicity (Cl vs. CH₃)

Key Observations :

  • The 3-methylbenzoyl group in the target compound provides moderate lipophilicity (logP = 4.10) compared to halogenated analogs.
  • Fluorine position (ortho vs. para) influences electronic effects and molecular polarity .
  • Chlorine substitution (e.g., 3-chlorobenzoyl) increases molecular weight and may enhance binding affinity through halogen bonding .

Modifications at Position 2 of the Oxazole Ring

The 4-fluorophenyl group at position 2 is critical for structural stability and interactions. Notable analogs include:

Compound Name Position 2 Substituent Molecular Weight (g/mol) Structural Impact
Target Compound 4-Fluorophenyl 416.45 Planar conformation
2-[2-(4-Fluorophenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile 4-Fluorophenyl-ethenyl 416.45 Non-planar ethenyl group introduces conformational flexibility
2-(2-Fluorophenyl)-5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile 2-Fluorophenyl 394.38 Ortho-F substitution may hinder rotational freedom

Key Observations :

  • Fluorine position (ortho vs. para) on the phenyl ring alters steric and electronic profiles .

Piperazine vs. Piperidine Derivatives

Replacement of piperazine with piperidine alters nitrogen availability and ring flexibility:

Compound Name Heterocycle at Position 5 Molecular Weight (g/mol) Impact on Basicity/Solubility
Target Compound Piperazine (N-containing) 416.45 Higher basicity due to secondary amines
2-(4-Fluorophenyl)-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile Piperidine (N-containing) Not reported Reduced hydrogen-bonding capacity

Key Observations :

  • Piperazine derivatives offer more hydrogen-bonding sites, enhancing solubility and target interactions.
  • Piperidine analogs may exhibit improved metabolic stability due to reduced reactivity .

Biological Activity

The compound 2-(4-fluorophenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H21FN2O2
  • Molecular Weight : 340.398 g/mol
  • CAS Number : 552402

The structure features a fluorophenyl group, a piperazine moiety, and an oxazole ring, which are known to influence the biological activity of the compound.

Antimicrobial Activity

Recent studies have indicated that derivatives of similar compounds exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for various derivatives have been reported to range from 4 μg/mL to 2048 μg/mL against a variety of Gram-positive and Gram-negative bacteria, as well as fungal species .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Activity Type
This compoundTBDAntibacterial/Fungal
2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives4 - 2048Antibacterial/Fungal

Antioxidant Activity

The antioxidant potential of similar compounds has also been evaluated using the DPPH free radical scavenging assay. The IC50 values for these compounds were found to be between 12.21 and 12.88 μg/mL, indicating moderate antioxidant activity .

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors associated with microbial growth or oxidative stress. The presence of the piperazine group may enhance binding affinity to various targets due to its structural properties.

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of piperazine derivatives demonstrated that compounds structurally similar to This compound showed promising results against both Gram-positive and Gram-negative bacteria. The study utilized standard microbiological methods to determine MIC values and found significant antibacterial activity correlating with structural modifications in the piperazine ring .

Case Study 2: Antioxidant Properties

Another research focused on the antioxidant properties of oxazole derivatives reported that compounds with similar frameworks exhibited notable free radical scavenging ability. The study concluded that the oxazole ring plays a crucial role in enhancing antioxidant activity by stabilizing free radicals through resonance effects .

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